Hdac6-IN-35
Description
HDAC6-IN-35 is a selective histone deacetylase 6 (HDAC6) inhibitor designed to target the zinc-dependent catalytic domain of HDAC6, a Class IIb enzyme implicated in diverse pathological processes, including cancer, neurodegenerative diseases, and inflammatory disorders . Structural analysis reveals that this compound incorporates a 3-hydroxy-isoxazole moiety as its zinc-binding group (ZBG), which forms a bidentate coordination with the catalytic Zn²⁺ ion in the HDAC6 active site (PDB: 5WGI) .
Properties
Molecular Formula |
C22H25ClN2O2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
8-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C22H25ClN2O2/c23-20-7-2-1-5-18(20)15-27-19-6-3-4-17(12-19)14-25-10-8-22(9-11-25)13-21(26)24-16-22/h1-7,12H,8-11,13-16H2,(H,24,26) |
InChI Key |
PXEZPNSVZXAZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as key intermediates . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Hdac6-IN-35 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-35 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hdac6-IN-35 has a wide range of scientific research applications, including:
Mechanism of Action
Hdac6-IN-35 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to the accumulation of acetylated proteins such as α-tubulin and HSP90 . The inhibition of HDAC6 affects various cellular pathways, including protein degradation, cell motility, and immune responses . The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The selectivity, potency, and therapeutic applicability of HDAC6-IN-35 are benchmarked against established HDAC6 inhibitors, including MPT0G413 , Tubastatin A , and Nexturastat A . Below is a systematic comparison:
Structural and Mechanistic Differences
- This compound : Features a 3-hydroxy-isoxazole ZBG, enabling bidentate Zn²⁺ coordination. This structural motif may reduce off-target interactions with Class I HDACs compared to hydroxamate-based inhibitors .
- MPT0G413: A hydroxamate-containing inhibitor with high selectivity for HDAC5. Its anti-myeloma activity is attributed to selective apoptosis induction in malignant plasma cells while sparing normal bone marrow stromal cells (BMSCs) .
- Tubastatin A/Nexturastat A : Both employ hydroxamate ZBGs. While potent, their selectivity for HDAC6 over Class I isoforms is moderate, limiting therapeutic utility in diseases requiring strict isoform specificity .
Selectivity and Potency Profiles
Preclinical Efficacy
- This compound : Demonstrates promising growth inhibition in HDAC6-dependent cancer cell lines, though specific in vivo data remain unpublished. Its selectivity profile suggests reduced risk of hematological side effects common to pan-HDAC inhibitors .
- MPT0G413: Validated in MM xenograft models, showing >50% tumor growth reduction without adverse effects on normal hematopoiesis .
Advantages and Limitations
- Limitations: Lack of detailed pharmacokinetic/toxicology data.
- MPT0G413 :
- Tubastatin A/Nexturastat A :
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